molecular formula C23H18FN5 B607276 EGFR-IN-542 CAS No. 1639040-81-5

EGFR-IN-542

Cat. No.: B607276
CAS No.: 1639040-81-5
M. Wt: 383.43
InChI Key: InChI=1S/C23H18FN5/c24-17-3-1-2-15(10-17)13-29-9-8-16-11-19(5-7-22(16)29)28-23-20-12-18(25)4-6-21(20)26-14-27-23/h1-12,14H,13,25H2,(H,26,27,28)
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Description

EGFR-IN-542 (CAS No. 1639040-81-5) is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR), a critical therapeutic target in oncology due to its role in regulating cell proliferation and survival. This compound is supplied at ≥98% purity in packaging options of 50 mg, 100 mg, and 250 mg, as listed in commercial catalogs . Its structural and functional characteristics are inferred to align with typical ATP-competitive inhibitors, which bind to the kinase domain of EGFR to block downstream signaling pathways associated with tumor growth .

Properties

CAS No.

1639040-81-5

Molecular Formula

C23H18FN5

Molecular Weight

383.43

IUPAC Name

N4-[1-(3-Fluoro-benzyl)-1H-indol-5-yl]-quinazoline-4,6-diamine

InChI

InChI=1S/C23H18FN5/c24-17-3-1-2-15(10-17)13-29-9-8-16-11-19(5-7-22(16)29)28-23-20-12-18(25)4-6-21(20)26-14-27-23/h1-12,14H,13,25H2,(H,26,27,28)

InChI Key

InChI=1S/C23H18FN5/c24-17-3-1-2-15(10-17)13-29-9-8-16-11-19(5-7-22(16)29)28-23-20-12-18(25)4-6-21(20)26-14-27-23/h1-12,14H,13,25H2,(H,26,27,28)

SMILES

NC1=CC2=C(NC3=CC4=C(N(CC5=CC=CC(F)=C5)C=C4)C=C3)N=CN=C2C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EGFR-IN-542;  EGFR IN 542;  EGFRIN542; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

EGFR-IN-542 belongs to a family of EGFR-targeting compounds with varying structural and functional profiles. Below is a comparative analysis with three closely related inhibitors: EGFR-IN-557 , EGFR Inhibitor (CAS 879127-07-8) , and EG01377 free base .

Structural and Functional Similarities

EGFR-IN-557 (CAS 1639040-91-7) :

  • Shares identical packaging (50 mg, 100 mg, 250 mg) and purity (≥98%) with this compound, suggesting similar commercial availability and quality standards .
  • The sequential CAS numbers (1639040-91-7 vs. 1639040-81-5) imply structural analogs or derivatives developed through iterative medicinal chemistry optimization.

EGFR Inhibitor (CAS 879127-07-8) :

  • Lacks detailed packaging information, unlike this compound, but matches in purity (≥98%) .
  • The absence of a specific name (e.g., "EGFR-IN-XXX") may indicate it is a first-generation or less characterized inhibitor.

EG01377 free base (CAS 2227996-00-9) :

  • Available in the same packaging sizes as this compound, though its primary therapeutic target is unspecified in the evidence .
  • The "free base" designation suggests differences in solubility or formulation compared to salt forms of EGFR inhibitors.

Key Differentiators

Parameter This compound EGFR-IN-557 EGFR Inhibitor EG01377 free base
CAS Number 1639040-81-5 1639040-91-7 879127-07-8 2227996-00-9
Purity ≥98% ≥98% ≥98% ≥98%
Packaging 50 mg, 100 mg, 250 mg 50 mg, 100 mg, 250 mg Not specified 50 mg, 100 mg, 250 mg
Naming Convention Systematic ("IN-542") Systematic ("IN-557") Generic Alphanumeric code
Structural Clues Likely ATP-competitive Probable analog Undisclosed Unknown target

Table 1: Comparative overview of this compound and related compounds .

Research and Development Context

  • This compound vs. EGFR-IN-557 : The sequential numbering suggests these compounds may differ in substituents affecting binding affinity or pharmacokinetics. For example, a methyl group or halogen substitution could alter interactions with EGFR’s hydrophobic pocket .
  • EG01377 free base : Its distinct naming convention and unspecified target highlight the diversity in EGFR inhibitor development pipelines, where "EG" compounds might represent a separate series optimized for alternative pathways (e.g., mutant EGFR variants) .

Critical Considerations and Limitations

Data Gaps: The evidence lacks pharmacokinetic, toxicity, or efficacy data, limiting a comprehensive comparison.

Structural Insights : Without spectroscopic or crystallographic data, structural comparisons remain speculative. Molecular modeling or synthetic routes described in supplementary materials (e.g., Supporting Information) could clarify differences .

For example, EG01377 may target non-oncogenic EGFR roles, necessitating further validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EGFR-IN-542
Reactant of Route 2
EGFR-IN-542

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